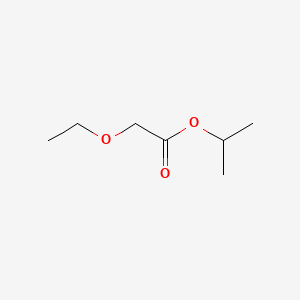
Acetic acid, ethoxy-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-ethoxyacetate is an organic compound with the molecular formula C7H14O3. It is an ester formed from isopropyl alcohol and 2-ethoxyacetic acid. This compound is known for its use as a solvent and an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 2-ethoxyacetate can be synthesized through the esterification reaction between isopropyl alcohol and 2-ethoxyacetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of isopropyl 2-ethoxyacetate involves the continuous esterification process. This method allows for the efficient production of the compound on a large scale. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation to obtain high-purity isopropyl 2-ethoxyacetate.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-ethoxyacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isopropyl alcohol and 2-ethoxyacetic acid in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters through transesterification.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Isopropyl alcohol and 2-ethoxyacetic acid.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohol.
Scientific Research Applications
Isopropyl 2-ethoxyacetate has several applications in scientific research:
Chemistry: Used as a solvent and an intermediate in organic synthesis.
Biology: Employed in the preparation of various biological compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of isopropyl 2-ethoxyacetate involves its role as a solvent and an intermediate in chemical reactions. As a solvent, it helps dissolve other substances, facilitating chemical reactions. As an intermediate, it participates in various chemical transformations, leading to the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
Isopropyl acetate: Similar ester with different properties.
Ethyl acetate: Another ester with similar uses but different reactivity.
Butyl acetate: Ester with a longer carbon chain and different applications.
Uniqueness
Isopropyl 2-ethoxyacetate is unique due to its specific combination of isopropyl and 2-ethoxyacetic acid, which imparts distinct properties and reactivity compared to other esters. Its specific structure makes it suitable for particular applications in organic synthesis and industrial processes.
Properties
CAS No. |
54063-13-7 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
propan-2-yl 2-ethoxyacetate |
InChI |
InChI=1S/C7H14O3/c1-4-9-5-7(8)10-6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
MAIDELXMDKJUOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















